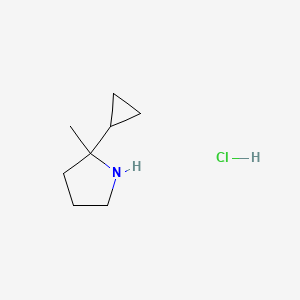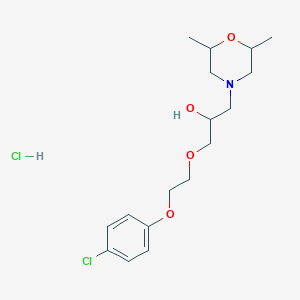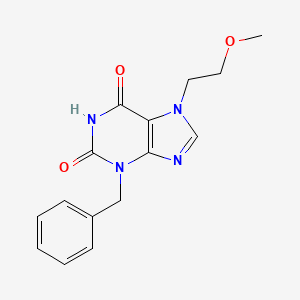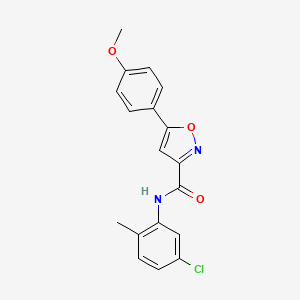
Diisopropoxydi(ethoxyacetoacetyl)titanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diisopropoxydi(ethoxyacetoacetyl)titanate is an organotitanium compound with the molecular formula C18H32O8Ti. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as a crosslinking agent and catalyst in various chemical reactions .
Mechanism of Action
Target of Action
Diisopropoxydi(ethoxyacetoacetyl)titanate is primarily used as a crosslinking agent and a catalyst . It interacts with various substrates in the process of polymerization and transesterification .
Mode of Action
The compound acts as a catalyst, accelerating the rate of chemical reactions without being consumed in the process . As a crosslinking agent, it forms bridges between polymer chains, enhancing the material’s properties such as its strength, resistance, and stability .
Biochemical Pathways
It plays a crucial role in the polymerization and transesterification processes, which are fundamental to the production of various polymers and esters .
Pharmacokinetics
It is known to react with water , which may influence its distribution and elimination in a hypothetical biological system.
Result of Action
The primary result of this compound’s action is the formation of crosslinked polymers or the catalysis of esterification reactions . These reactions result in materials with enhanced properties, such as increased strength and stability.
Action Environment
Environmental factors can significantly influence the action of this compound. For instance, its reactivity with water suggests that humidity levels may affect its performance. Additionally, it is a flammable material , indicating that it should be handled with care in environments with potential ignition sources.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropoxydi(ethoxyacetoacetyl)titanate can be synthesized through the reaction of titanium tetraisopropoxide with ethyl acetoacetate. The reaction typically occurs under controlled conditions, with the presence of a solvent such as ethanol to facilitate the process. The reaction is as follows:
Properties
CAS No. |
27858-32-8 |
|---|---|
Molecular Formula |
C18H32O8Ti |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
ethyl 3-oxobutanoate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/2C6H9O3.2C3H7O.Ti/c2*1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h2*4H,3H2,1-2H3;2*3H,1-2H3;/q4*-1;+4 |
InChI Key |
KOMFIGCIQYWSAD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4] |
Canonical SMILES |
CCOC(=O)[CH-]C(=O)C.CCOC(=O)[CH-]C(=O)C.CC(C)[O-].CC(C)[O-].[Ti+4] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B3018909.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol](/img/structure/B3018910.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)

![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)


![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3018925.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3018927.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B3018930.png)

